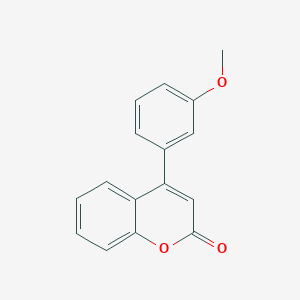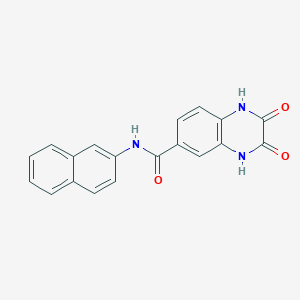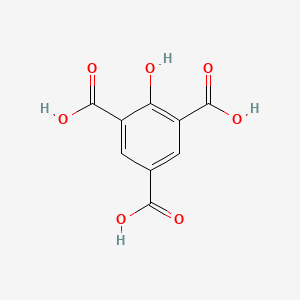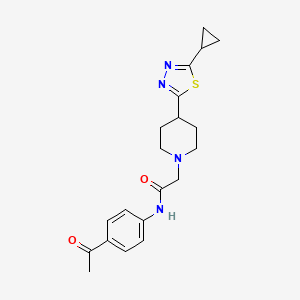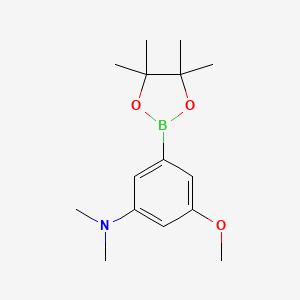
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is an organic compound that features both cyano and iodo functional groups attached to an aniline base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline typically involves the reaction of aniline with 2-iodoethanol and acrylonitrile. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, forming N-(2-Cyanoethyl)-N-ethyl aniline.
Substitution: The iodo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with a thiol would yield a thioether derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Could be explored for its potential pharmacological properties.
Industry: May be used in the production of specialty polymers or materials.
Wirkmechanismus
The mechanism of action for N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline would depend on its specific application
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Cyanoethyl)-N-ethyl aniline: Lacks the iodo group, making it less reactive in substitution reactions.
N-(2-Iodoethyl)aniline: Lacks the cyano group, affecting its oxidation and reduction behavior.
N-(2-Cyanoethyl)aniline: Lacks both the iodo and ethyl groups, making it less versatile in synthetic applications.
Uniqueness
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is unique due to the presence of both cyano and iodo groups, which provide a combination of reactivity and functionality that can be exploited in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H13IN2 |
|---|---|
Molekulargewicht |
300.14 g/mol |
IUPAC-Name |
3-[N-(2-iodoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C11H13IN2/c12-7-10-14(9-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7,9-10H2 |
InChI-Schlüssel |
VDGHLSDHJXWQSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCC#N)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)

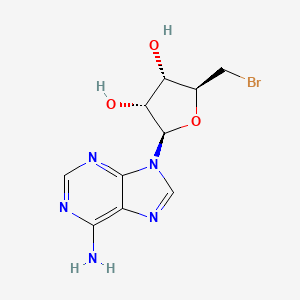
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
